![molecular formula C41H30IrN3O B14799425 Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium is a complex organometallic compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, making it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium typically involves the coordination of iridium with ligands such as 2-(5-methylpyridin-2-yl)phenyl and 4-(pyridin-2-yl)dibenzo[b,d]furan. The process often includes the following steps:
Coordination Reaction: The ligands are then coordinated with an iridium precursor, such as iridium trichloride, under specific reaction conditions.
Purification: The resulting complex is purified using techniques like column chromatography to obtain the pure this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium has several scientific research applications:
Optoelectronics: It is widely used in the development of OLEDs due to its excellent photophysical properties, including high luminescence and stability.
Photocatalysis: The compound serves as a photocatalyst in various chemical reactions, aiding in the conversion of light energy into chemical energy.
Biological Imaging: Its luminescent properties make it useful in biological imaging techniques, allowing for the visualization of cellular processes.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or emit light as fluorescence . This process is facilitated by the unique electronic structure of the iridium complex and its ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another iridium complex used in OLEDs.
Tris(2-phenylpyridinato)iridium(III): Known for its high efficiency in light-emitting applications.
Bis(2-(2-pyridyl)phenyl)iridium(III) chloride: Used in photocatalysis and biological imaging.
Uniqueness
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium stands out due to its specific ligand structure, which imparts unique photophysical properties. Its combination of high luminescence, stability, and versatility in various applications makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C41H30IrN3O |
|---|---|
Poids moléculaire |
772.9 g/mol |
Nom IUPAC |
2-(3H-dibenzofuran-3-id-4-yl)pyridine;iridium(3+);5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C17H10NO.2C12H10N.Ir/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15;2*1-10-7-8-12(13-9-10)11-5-3-2-4-6-11;/h1-7,9-11H;2*2-5,7-9H,1H3;/q3*-1;+3 |
Clé InChI |
NKSPBXIOCOXNQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC=CC=[C-]2.CC1=CN=C(C=C1)C2=CC=CC=[C-]2.C1=CC=C2C(=C1)C3=C(O2)C(=[C-]C=C3)C4=CC=CC=N4.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


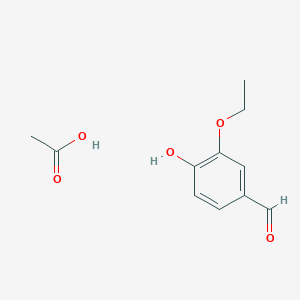
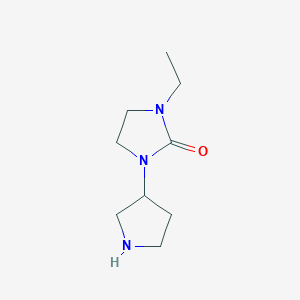
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
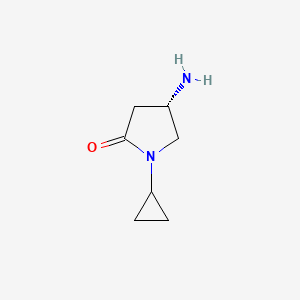
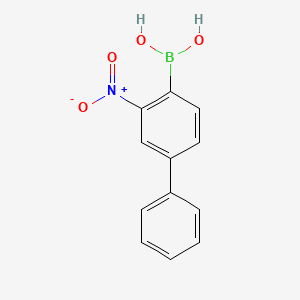
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
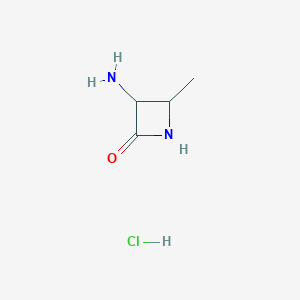


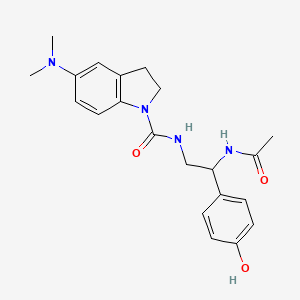
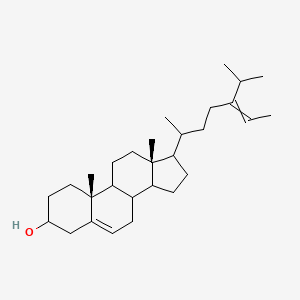
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)
